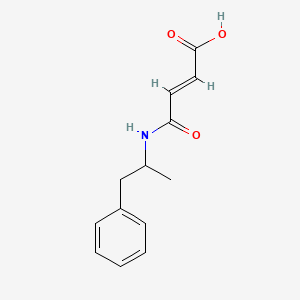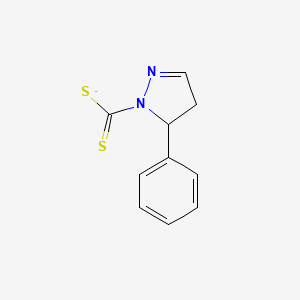
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is a heterocyclic compound that features a pyrazole ring fused with a carbodithioate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate typically involves the cyclization of chalcones with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization . The crude product is often purified by recrystallization or silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate involves its interaction with various molecular targets. For instance, its anti-cancer activity is attributed to its ability to inhibit cyclin-dependent kinase-2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups.
Coumarin-pyrazole linked carbodithioates: These compounds also exhibit significant biological activities, including anti-cancer properties.
Uniqueness
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is unique due to its specific combination of a pyrazole ring and a carbodithioate group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 and other molecular targets makes it a promising candidate for drug development .
Properties
Molecular Formula |
C10H9N2S2- |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydropyrazole-2-carbodithioate |
InChI |
InChI=1S/C10H10N2S2/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,13,14)/p-1 |
InChI Key |
ACEWBOIMCFVVKN-UHFFFAOYSA-M |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=S)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


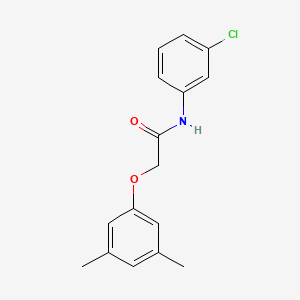



![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
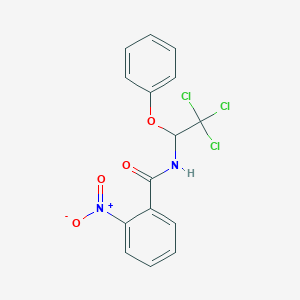
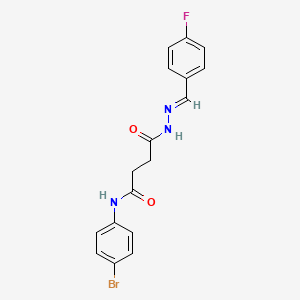
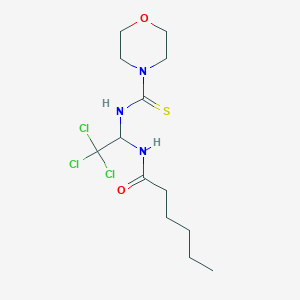
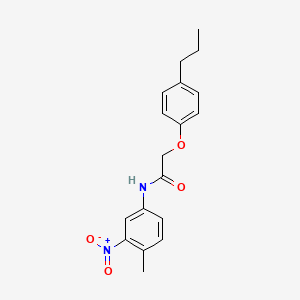
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)
